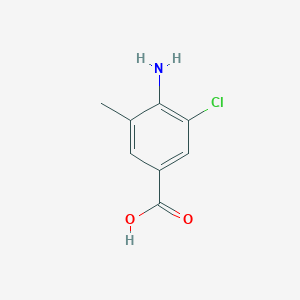

4-Amino-3-chloro-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVXQZIEVDLRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370666 | |

| Record name | 4-amino-3-chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157069-52-8 | |

| Record name | 4-amino-3-chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzoic acid (CAS 157069-52-8)

This technical guide provides a comprehensive overview of 4-Amino-3-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available physicochemical data, outlines a plausible synthetic pathway, and explores the significant biological activities of its derivatives, particularly in the context of cancer research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are consistently reported, other physical constants may vary between suppliers.

| Property | Value | Source |

| CAS Number | 157069-52-8 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 4-amino-3-chloro-5-methyl- | [3] |

| Appearance | Solid (form may vary) | [5] |

| EINECS Number | Not available | [2] |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

Disclaimer: The following is a hypothetical protocol based on the synthesis of a related compound and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

A proposed synthetic route for this compound.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Chlorinating Agent: To the stirred solution, add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 90-110°C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Analytical Characterization

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Recommended for assessing the purity of the compound, typically using a UV detector.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure, including the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amino, carboxylic acid, and chloro groups.

Biological Activity and Applications in Drug Development

While there is limited information on the direct biological activity of this compound, recent research has highlighted its potential as a scaffold for the development of potent enzyme inhibitors, particularly in the field of oncology. A notable study has focused on the synthesis and biological evaluation of its ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

Derivatives as EGFR Inhibitors

Derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and evaluated for their potential as anticancer agents by targeting the EGFR tyrosine kinase.[8] The study involved the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.

The synthesis of these derivatives typically starts with the esterification of 4-amino-3-chlorobenzoic acid, followed by reaction with hydrazine hydrate to form a key hydrazide intermediate. This intermediate is then further reacted to generate the final derivative series.

General workflow for the synthesis of bioactive derivatives.

Cytotoxic Activity and Mechanism of Action

The synthesized derivatives were tested for their cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).[8] The hydrazine-1-carbothioamide derivatives, in particular compound N5a, demonstrated significant cytotoxicity.

In silico and in vitro studies suggest that these compounds target EGFR, leading to the induction of the extrinsic apoptotic pathway.[8] This is mediated by the activation of caspase-8 and caspase-3.

Proposed signaling pathway of N5a derivative via EGFR inhibition.

The results from this research indicate that this compound is a valuable building block for the development of novel anticancer agents targeting the EGFR signaling pathway.

Safety and Handling

Based on available safety data sheets, this compound is classified as a warning-level hazard.[4] It is reported to cause serious eye irritation (H319).[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

This compound is intended for research and development use only and should be handled by technically qualified individuals.[4]

Conclusion

This compound is a chemical intermediate with demonstrated potential in the synthesis of biologically active molecules. While detailed information on the parent compound is limited, its derivatives have shown promise as EGFR inhibitors for cancer therapy. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthesis, and explore the full therapeutic potential of this compound and its analogues. This guide serves as a foundational resource for researchers interested in leveraging this molecule in their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 157069-52-8 | this compound - Capot Chemical [capotchem.com]

- 3. 157069-52-8 CAS Manufactory [chemicalbook.com]

- 4. 157069-52-8 this compound AKSci 4941AD [aksci.com]

- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Amino-3-chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, where properties like solubility and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for property determination, and visualizations of its synthesis and a relevant biological pathway.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 157069-52-8 | N/A |

| Molecular Formula | C₈H₈ClNO₂ | N/A |

| Molecular Weight | 185.61 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Water Solubility | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines detailed, generalized protocols for the determination of key physicochemical properties applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino-substituted carboxylic acid, two pKa values corresponding to the carboxylic acid and the amino group can be expected.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The initial concentration is typically in the range of 0.01 to 0.1 M.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point). For a compound with two ionizable groups, two distinct equivalence points and corresponding pKa values may be observed.[2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11]

Synthesis and Biological Activity

While specific details on the synthesis of this compound are sparse in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. Furthermore, recent studies have highlighted the potential of derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]

Conceptual Synthesis Pathway

The synthesis of this compound could potentially start from a readily available substituted toluene. The following diagram illustrates a logical sequence of reactions.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. web.williams.edu [web.williams.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. agilent.com [agilent.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. acdlabs.com [acdlabs.com]

- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 4-Amino-3-chloro-5-methylbenzoic Acid

This technical guide provides a detailed overview of the spectral data for 4-Amino-3-chloro-5-methylbenzoic acid, a valuable organic building block in medicinal and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Ethyl 4-amino-3-chloro-5-methylbenzoate.

Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.64 | d, J=1.9 Hz | 1H | Ar-H |

| 7.56 | d, J=1.9 Hz | 1H | Ar-H |

| 4.75 | s | 2H | NH₂ |

| 4.28 | q, J=7.1 Hz | 2H | OCH₂CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

| 1.32 | t, J=7.1 Hz | 3H | OCH₂CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

| Chemical Shift (δ) ppm | Assignment |

| 165.12 | C=O |

| 145.89 | Ar-C |

| 132.87 | Ar-C |

| 129.54 | Ar-C |

| 122.98 | Ar-C |

| 120.22 | Ar-C |

| 117.93 | Ar-C |

| 60.33 | OCH₂CH₃ |

| 18.21 | Ar-CH₃ |

| 14.18 | OCH₂CH₃ |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

| Wavenumber (cm⁻¹) | Assignment |

| 3429, 3334 | N-H stretching (NH₂) |

| 1685 | C=O stretching (Ester) |

| 1595 | N-H bending |

| 1244 | C-O stretching |

Table 4: Mass Spectrometry (MS) Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

| m/z | Assignment |

| 213 | [M]⁺ |

| 215 | [M+2]⁺ |

Experimental Protocols

The methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. The following protocols are based on the experimental section of the aforementioned study.

1. Synthesis of Ethyl 4-amino-3-chloro-5-methylbenzoate:

A solution of this compound (1.0 eq) in absolute ethanol was treated with a catalytic amount of concentrated sulfuric acid. The mixture was refluxed for 8 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. Infrared (IR) Spectroscopy:

IR spectra were recorded on a Shimadzu FT-IR spectrophotometer using KBr discs. The spectra were scanned over the range of 4000-400 cm⁻¹.

4. Mass Spectrometry (MS):

Mass spectra were obtained on a Shimadzu GC-MS instrument using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The logical flow of the synthesis and spectral analysis is depicted in the following diagram.

Caption: Synthetic and analytical workflow.

This diagram illustrates the synthesis of the ethyl ester derivative from the parent carboxylic acid, followed by the parallel spectral analyses (NMR, IR, and MS) to characterize the final product.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-chloro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Amino-3-chloro-5-methylbenzoic acid. The information herein is intended to support research, spectroscopic analysis, and drug development activities by offering a comprehensive understanding of the expected nuclear magnetic resonance characteristics of this compound.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | Doublet | 1H | ~2-3 Hz (meta coupling) |

| H-6 | 7.4 - 7.6 | Doublet | 1H | ~2-3 Hz (meta coupling) |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | N/A |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton.

-

Aromatic Protons (H-2 and H-6): The benzene ring has two remaining protons at positions 2 and 6. These protons are in different chemical environments due to the surrounding substituents.

-

The -COOH and -Cl groups are electron-withdrawing, which deshields nearby protons, shifting their signals downfield.

-

The -NH₂ and -CH₃ groups are electron-donating, which shields nearby protons, shifting their signals upfield.

-

The proton at H-2 is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group and the electron-withdrawing chloro group.

-

The proton at H-6 is ortho to the electron-donating methyl group and meta to the carboxylic acid and amino groups, and ortho to the chloro group.

-

The interplay of these effects is expected to place the signals for H-2 and H-6 in the range of δ 7.4-7.7 ppm.

-

These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2-3 Hz.

-

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 4.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at approximately δ 2.2-2.4 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-13.0 ppm. The exact position and broadness can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Sample Amount: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzoic acid derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons like those of the -COOH and -NH₂ groups. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), although solubility may be a limiting factor in the latter.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate for small molecules.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm should be sufficient to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Referencing: Reference the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical relationships between the different proton signals in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR signals and their multiplicities.

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Amino-3-chloro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-3-chloro-5-methylbenzoic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the prediction of its ¹³C NMR spectrum based on established substituent effects on the benzoic acid framework. It also outlines a detailed experimental protocol for acquiring high-quality spectra and presents a logical workflow for the analysis. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the positions of the signals can be predicted by considering the additive effects of the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) substituents on the benzene ring.

The amino group is a strong electron-donating group and will cause a significant upfield shift (to lower ppm values) for the carbon atom it is attached to (C-4) and the ortho and para positions relative to it. The chloro group is an electron-withdrawing group and will cause a downfield shift (to higher ppm values) for the carbon it is attached to (C-3). The methyl group is a weak electron-donating group, and the carboxylic acid group is an electron-withdrawing group, both influencing the chemical shifts of the aromatic carbons.

Based on data from similar substituted benzoic acids, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~128-132 | Influenced by the electron-withdrawing carboxylic acid group and the ortho amino and methyl groups. |

| C-2 | ~125-129 | Shielded by the para amino group and deshielded by the ortho carboxylic acid group. |

| C-3 | ~130-134 | Deshielded by the directly attached electronegative chlorine atom. |

| C-4 | ~145-150 | Strongly shielded by the electron-donating amino group. |

| C-5 | ~120-125 | Influenced by the ortho amino and chloro groups and the attached methyl group. |

| C-6 | ~115-120 | Shielded by the ortho amino group. |

| -COOH | ~168-173 | The carboxylic acid carbon is typically found in this downfield region.[1] |

| -CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following is a detailed protocol for the analysis of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds with carboxylic acid and amine functionalities as it can solubilize the compound and allow for the observation of exchangeable protons if ¹H NMR is also being performed.[1] Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and a few drops of DMSO-d₆.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to obtain accurate integrations for quaternary carbons, although integration is not typically the primary focus of ¹³C NMR.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 0 to 250 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or to the residual solvent signal.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final spectral interpretation.

Caption: Logical workflow for the 13C NMR analysis of this compound.

Signaling Pathway of Substituent Effects

The electronic effects of the substituents on the benzene ring are key to understanding the resulting ¹³C NMR chemical shifts. The following diagram illustrates the interplay of these effects.

Caption: Influence of substituent electronic effects on the 13C NMR chemical shifts.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-3-chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices. This technical guide outlines the predicted mass spectral characteristics, proposes likely fragmentation pathways, and provides a general experimental protocol for its analysis.

The predictions herein are derived from the analysis of related molecules, including other halogenated and methylated aminobenzoic acids. The fundamental principles of mass spectrometry suggest that the fragmentation of this compound will be influenced by the presence of the carboxylic acid, amino, chloro, and methyl functional groups on the benzene ring.

Predicted Mass Spectral Data

The accurate mass and predicted major fragment ions for this compound are presented below. These predictions are based on common fragmentation mechanisms for aromatic compounds.

Table 1: Predicted Mass Spectral Data for this compound

| Description | Predicted m/z | Proposed Neutral Loss | Formula of Fragment |

| Molecular Ion [M]+ | 185.03 | - | C8H8ClNO2 |

| Isotope Peak [M+2]+ | 187.03 | - | C8H8(37)ClNO2 |

| Loss of water | 167.02 | H2O | C8H6ClNO |

| Loss of carboxyl group | 140.03 | COOH | C7H7ClN |

| Loss of chlorine | 150.05 | Cl | C8H8NO2 |

| Loss of methyl group | 170.01 | CH3 | C7H5ClNO2 |

Comparative Mass Spectral Data of Structurally Similar Compounds

To substantiate the predicted fragmentation, this section summarizes the available mass spectral data for compounds with similar structural motifs.

Table 2: Mass Spectral Data of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Reference |

| 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | 201.61 | 201, 184, 154 | [1] |

| 4-Amino-3-methylbenzoic acid | C8H9NO2 | 151.16 | 151, 134, 106 | [2] |

| 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | 185.61 | Not Available | [3] |

| 4-Amino-3-chloro-5-methyl benzonitrile | C8H7ClN2 | 166.61 | Not Available | [4] |

The fragmentation patterns of these analogs suggest that common neutral losses include H2O, COOH, and the halogen substituent.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The following diagram illustrates the predicted fragmentation cascade.

References

- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

A Technical Guide to the FT-IR Spectrum of 4-Amino-3-chloro-5-methylbenzoic Acid

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-3-chloro-5-methylbenzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed look at the spectral characteristics, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis.

Predicted FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the characteristic vibrational frequencies of its functional groups. The structure of this compound (C₈H₈ClNO₂) contains an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), a carboxylic acid group (-COOH), and a substituted benzene ring. The predicted FT-IR peak assignments are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400 - 3300 | N-H (Amino group) | Asymmetric and Symmetric Stretching | Medium - Strong |

| 3300 - 2500 | O-H (Carboxylic acid) | Stretching (often broad) | Broad, Strong |

| 3000 - 2850 | C-H (Methyl and Aromatic) | Stretching | Medium - Weak |

| 1710 - 1680 | C=O (Carboxylic acid) | Stretching | Strong |

| 1620 - 1580 | N-H (Amino group) | Bending (Scissoring) | Medium |

| 1600 - 1450 | C=C (Aromatic ring) | Stretching | Medium - Weak |

| 1440 - 1395 | C-H (Methyl group) | Bending | Medium |

| 1320 - 1210 | C-O (Carboxylic acid) | Stretching | Strong |

| 960 - 860 | O-H (Carboxylic acid) | Out-of-plane Bending | Broad, Medium |

| 850 - 550 | C-Cl (Chloro group) | Stretching | Medium - Strong |

| 900 - 675 | C-H (Aromatic ring) | Out-of-plane Bending | Strong |

Experimental Protocol: Obtaining the FT-IR Spectrum of a Solid Sample

The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for preparing solid samples for FT-IR analysis.[1][2]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Oven

-

Desiccator

-

Spatula

-

Analytical balance

-

Potassium Bromide (KBr), IR-grade

-

Sample of this compound

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 100°C to remove any absorbed water, which can interfere with the IR spectrum.[3] Cool the KBr in a desiccator before use.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[1]

-

Grinding and Mixing: Transfer the sample and KBr to the agate mortar.[3] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][3] The particle size of the sample should be reduced to minimize light scattering.[3]

-

Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die, ensuring an even distribution.[3]

-

Pressing: Place the die into the hydraulic press and apply pressure to form a transparent or translucent pellet.[1]

-

Background Spectrum: Run a background spectrum with an empty sample holder to account for atmospheric and instrumental interferences.[4]

-

Sample Analysis: Carefully place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.

-

Data Processing: Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of a chemical compound.

Caption: Workflow for FT-IR analysis of a solid sample.

References

Technical Guide: Synthesis and Characterization of 4-Amino-3-chloro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 4-Amino-3-chloro-5-methylbenzoic acid. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1] Its chemical structure features a benzoic acid scaffold substituted with an amino group, a chloro group, and a methyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 157069-52-8[1] |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)N)C(=O)O |

| InChI Key | N/A |

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations of analogous compounds. Two potential synthetic pathways are outlined below.

Pathway A: Direct Chlorination of 4-Amino-5-methylbenzoic acid

This approach involves the direct electrophilic chlorination of 4-amino-5-methylbenzoic acid. The amino group is a strong activating group and directs ortho and para to itself. Since the para position is blocked by the carboxylic acid group, and one ortho position is substituted with a methyl group, the chlorine atom is expected to be directed to the vacant ortho position.

Reaction Scheme:

Caption: Proposed direct chlorination of 4-amino-5-methylbenzoic acid.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-amino-5-methylbenzoic acid in a suitable inert solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Chlorinating Agent: Slowly add a stoichiometric amount of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or an appropriate quenching agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Pathway B: Hydrolysis of 4-Amino-3-chloro-5-methylbenzonitrile

This two-step pathway involves the chlorination of 4-amino-5-methylbenzonitrile followed by the hydrolysis of the nitrile group to a carboxylic acid. The synthesis of 4-Amino-3-chloro-5-methylbenzonitrile has been reported via electrophilic halogenation of 4-Amino-3-methylbenzonitrile.[2]

References

An In-depth Technical Guide on 4-Amino-3-chloro-5-methylbenzoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chloro-5-methylbenzoic acid is a key chemical intermediate, pivotal in the synthesis of a range of commercially significant molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the evolution of its preparation, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details experimental protocols for its synthesis and contextualizes its importance through the exploration of relevant biological pathways where its derivatives have shown activity.

Introduction and Historical Context

The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available academic literature, suggesting its discovery was likely tied to industrial research and development rather than fundamental academic pursuits. The history of substituted benzoic acids, however, is rich, with their importance growing significantly throughout the 20th century in the fields of medicinal chemistry and materials science.[1][2][3][4] The development of various substituted aminobenzoic acids has been driven by the need for versatile building blocks in the creation of complex organic molecules.

The emergence of this compound as a notable compound appears to be closely linked to the development of novel pesticides and pharmaceuticals in the late 20th and early 21st centuries. Numerous patents filed by agrochemical and pharmaceutical companies describe the synthesis of this compound as a crucial step in the preparation of their proprietary products. This indicates that its "discovery" was likely a result of targeted research aimed at finding efficient synthetic routes to complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [5] |

| Molecular Weight | 185.61 g/mol | [5] |

| CAS Number | 157069-52-8 | [6] |

| Appearance | Solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| InChI Key | OESMDVRQTJJYMR-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, often starting from more readily available precursors. A common and illustrative synthetic pathway begins with 3-methyl-4-nitrobenzoic acid. This pathway involves a reduction of the nitro group to an amine, followed by a regioselective chlorination.

General Synthetic Pathway

A generalized workflow for the synthesis of this compound is depicted below. This pathway represents a common strategy found in various patented procedures.

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from literature for the key steps in the synthesis of this compound and related compounds.

Protocol 1: Reduction of 3-Methyl-4-nitrobenzoic Acid to 4-Amino-3-methylbenzoic Acid

This protocol is based on typical reduction methods for nitroarenes.[7]

-

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (Pd/C) catalyst (e.g., 5-10 wt%)

-

Hydrogen gas (H₂)

-

Autoclave or hydrogenation apparatus

-

Filtration apparatus

-

-

Procedure:

-

In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.7 MPa).

-

Heat the reaction mixture to a specified temperature (e.g., 60°C) with stirring.

-

Maintain the reaction under these conditions for several hours (e.g., 10 hours), monitoring the uptake of hydrogen.

-

After the reaction is complete (as determined by TLC or other analytical methods), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid.

-

Protocol 2: Chlorination of 4-Amino-3-methylbenzoic Acid

This protocol is a general method for the regioselective chlorination of an activated aromatic ring.

-

Materials:

-

4-Amino-3-methylbenzoic acid

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetic acid)

-

A chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂))

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 4-amino-3-methylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent portion-wise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and then a small amount of a suitable organic solvent (e.g., cold ethanol) to remove impurities.

-

Dry the product under vacuum to obtain this compound.

-

Applications and Biological Relevance of Derivatives

While this compound is primarily an intermediate, its derivatives have shown significant biological activity. For instance, it is a building block for certain novel insecticides. In the pharmaceutical realm, derivatives of substituted aminobenzoic acids are being investigated for various therapeutic applications. One notable area is in the development of enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[8][9][11] The following diagram illustrates a simplified overview of the EGFR signaling cascade.

References

- 1. preprints.org [preprints.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 157069-52-8 [amp.chemicalbook.com]

- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 4-Amino-3-chloro-5-methylbenzoic Acid and Related Isomers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Amino-3-chloro-5-methylbenzoic acid in organic solvents. A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for this particular compound. However, comprehensive data exists for a closely related structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid, which can serve as a valuable reference point for researchers. This guide presents the available information on this compound and provides a detailed analysis of the solubility and experimental protocols for its isomer.

This compound: Overview

While quantitative solubility data is not publicly available, the fundamental chemical properties of this compound are established.

The solubility of this compound is expected to be influenced by its aromatic carboxylic acid, amino, and chloro functional groups, suggesting potential solubility in polar organic solvents. However, empirical data is required for confirmation.

Case Study: Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid

In contrast to the target compound, the solubility of its isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS Number: 20776-67-4), has been extensively studied. The data presented here is derived from a study determining its solubility in ten pure organic solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 323.15 K under atmospheric pressure.[2]

The mole fraction solubility (x) of 2-Amino-5-chloro-3-methylbenzoic acid in various pure solvents at different temperatures is summarized below. The results indicate that solubility increases with temperature across all tested solvents, with the highest solubility observed in acetone.[2]

| Temperature (K) | Methanol (10^3 x) | Ethanol (10^3 x) | n-Propanol (10^3 x) | Isopropanol (10^3 x) | n-Butanol (10^3 x) | Acetone (10^3 x) | Acetonitrile (10^3 x) | Ethyl Acetate (10^3 x) | n-Hexane (10^3 x) | Xylene (10^3 x) |

| 278.15 | 1.89 | 1.63 | 1.45 | 1.33 | 1.24 | 10.45 | 1.55 | 2.11 | 0.03 | 0.14 |

| 283.15 | 2.31 | 1.98 | 1.76 | 1.62 | 1.51 | 12.23 | 1.86 | 2.53 | 0.04 | 0.17 |

| 288.15 | 2.81 | 2.41 | 2.14 | 1.97 | 1.84 | 14.29 | 2.23 | 3.03 | 0.05 | 0.21 |

| 293.15 | 3.42 | 2.93 | 2.61 | 2.40 | 2.24 | 16.67 | 2.68 | 3.64 | 0.06 | 0.26 |

| 298.15 | 4.16 | 3.57 | 3.18 | 2.92 | 2.72 | 19.41 | 3.22 | 4.37 | 0.07 | 0.32 |

| 303.15 | 5.06 | 4.34 | 3.87 | 3.55 | 3.31 | 22.56 | 3.86 | 5.24 | 0.09 | 0.39 |

| 308.15 | 6.16 | 5.28 | 4.71 | 4.32 | 4.03 | 26.17 | 4.63 | 6.29 | 0.11 | 0.48 |

| 313.15 | 7.49 | 6.42 | 5.73 | 5.26 | 4.90 | 30.31 | 5.56 | 7.55 | 0.14 | 0.59 |

| 318.15 | 9.11 | 7.81 | 6.97 | 6.40 | 5.96 | 35.05 | 6.67 | 9.06 | 0.17 | 0.73 |

| 323.15 | 11.08 | 9.50 | 8.48 | 7.79 | 7.25 | 40.47 | 8.01 | 10.87 | 0.21 | 0.90 |

Data extracted from the Journal of Chemical & Engineering Data.

The solubility of 2-Amino-5-chloro-3-methylbenzoic acid was determined using the gravimetric method.[2] The experimental workflow is detailed below.

-

Sample Preparation: An excess amount of the solid solute is added to a known mass of the solvent in a sealed vessel.

-

Equilibration: The mixture is continuously stirred in a temperature-controlled bath to reach solid-liquid equilibrium. The temperature is maintained with a precision of ±0.1 K.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent any change in concentration.

-

Mass Determination: The withdrawn sample is immediately weighed.

-

Drying: The solvent is evaporated by drying the sample in a vacuum oven at a controlled temperature until a constant weight of the solid residue is achieved.

-

Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by weight difference. The mole fraction solubility is then calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Conclusion and Future Directions

This guide highlights the current lack of published quantitative solubility data for this compound in organic solvents. For researchers and professionals in drug development, this represents a data gap that necessitates experimental investigation to fully characterize this compound for potential applications.

The provided detailed solubility data and experimental protocol for the structurally similar isomer, 2-Amino-5-chloro-3-methylbenzoic acid, offer a valuable starting point. The gravimetric method described is a robust and widely used technique for generating reliable solubility data. It is recommended that similar experimental procedures be employed to determine the solubility profile of this compound in a range of pharmaceutically and industrially relevant organic solvents. Such data will be crucial for its potential use in synthesis, purification, and formulation processes.

References

Purity analysis of 4-Amino-3-chloro-5-methylbenzoic acid

An In-depth Technical Guide to the Purity Analysis of 4-Amino-3-chloro-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the analytical methods for determining the purity of this compound, a key organic building block.

Introduction

This compound (CAS No: 157069-52-8) is an aromatic carboxylic acid derivative.[1] Its purity is paramount as impurities can affect reaction yields, by-product formation, and the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of such non-volatile organic compounds.[2][3] Other methods such as Gas Chromatography (GC), often requiring derivatization, and various spectroscopic techniques can also be employed for comprehensive characterization.

Analytical Methodologies

The primary method for purity analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for similar aromatic carboxylic acids, such as 4-Amino-2-chlorobenzoic acid, and provides a robust starting point for method development and validation.[2]

Instrumentation and Materials:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is recommended for good separation of aromatic compounds.[2]

-

Chemicals and Reagents:

Preparation of Solutions:

-

Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A starting point could be a ratio of 70:30 (v/v) Water:Acetonitrile with 0.1% Formic Acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

-

Diluent: The mobile phase is commonly used as the diluent to ensure peak shape integrity.[2]

-

Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent to achieve a concentration of 0.1 mg/mL.[2]

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound. Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.[2]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 30 °C.[2]

-

Detection Wavelength: 254 nm is a common wavelength for aromatic compounds; however, a DAD can be used to scan for the optimal absorbance wavelength.[2]

Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Impurities in the final product can originate from starting materials, side reactions, or degradation. For this compound, potential impurities may include:

-

Starting Materials: Unreacted precursors from the synthesis route.

-

Isomeric Impurities: Other isomers of amino-chloro-methylbenzoic acid that may form during synthesis.[2]

-

By-products: Compounds formed from side reactions, such as decarboxylation or dehalogenation products.[2]

-

Residual Solvents: Traces of solvents used during the synthesis and purification steps.[2]

Quantitative Data Summary

The following table summarizes hypothetical data from an HPLC purity analysis of a batch of this compound.

| Parameter | Value |

| Chromatographic Method | RP-HPLC |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Water:Acetonitrile (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Main Peak) | 7.8 min |

| Area of Main Peak | 9925000 |

| Total Area of All Peaks | 10025250 |

| Calculated Purity | 99.0% |

| Known Impurity 1 (RT) | 4.2 min |

| Known Impurity 2 (RT) | 6.5 min |

| Unknown Impurity (RT) | 9.1 min |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound.

Caption: Workflow for HPLC Purity Analysis.

Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide orthogonal information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities or after derivatization of the carboxylic acid to a more volatile ester.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify and quantify impurities with different chemical structures.[5][6]

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups present in the molecule.[6][7]

-

Titration: Acid-base titration can be used to determine the overall assay of the carboxylic acid content but is not specific and will not detect neutral impurities.

By combining these methods, a comprehensive purity profile of this compound can be established, ensuring its quality and suitability for subsequent stages of drug development and manufacturing.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-chloro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-Amino-3-chloro-5-methylbenzoic acid (CAS No. 157069-52-8). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed fundamental data with predicted physicochemical and spectroscopic properties. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of substituted benzoic acids, which can be adapted for this molecule. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a methyl group on the benzoic acid backbone, suggests its potential as a versatile building block in medicinal chemistry and material science. The specific arrangement of these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical properties. This guide aims to provide a detailed understanding of its molecular characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, 4, and 5.

-

Chemical Name: this compound

-

CAS Number: 157069-52-8[1]

-

Molecular Formula: C₈H₈ClNO₂[1]

-

Molecular Weight: 185.61 g/mol [1]

Below is a diagram representing the two-dimensional chemical structure of the molecule.

Physicochemical Properties

| Property | Predicted Value | Source |

| pKa (acidic) | 3.5 (strongest) | Chemicalize |

| pKa (basic) | 2.1 (strongest) | Chemicalize |

| LogP | 2.4 | Chemicalize |

| Water Solubility | 0.2 g/L at 25°C | Chemicalize |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | PubChem[2] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. In the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides insights into the hydrogen environment of the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | Singlet | -COOH |

| ~7.5 - 7.8 | Singlet | Aromatic CH (pos. 6) |

| ~7.3 - 7.6 | Singlet | Aromatic CH (pos. 2) |

| ~4.0 - 5.0 | Broad Singlet | -NH₂ |

| ~2.2 - 2.4 | Singlet | -CH₃ |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum helps in identifying the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~145 - 150 | C-NH₂ (pos. 4) |

| ~135 - 140 | C-CH₃ (pos. 5) |

| ~130 - 135 | C-H (pos. 6) |

| ~125 - 130 | C-Cl (pos. 3) |

| ~120 - 125 | C-COOH (pos. 1) |

| ~115 - 120 | C-H (pos. 2) |

| ~15 - 20 | -CH₃ |

Note: These are estimated chemical shifts.

Infrared (IR) Spectroscopy

The characteristic IR absorption bands for carboxylic acids are a valuable tool for functional group identification.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 3300-3500 | Medium | N-H stretch of the primary amine |

| 1600-1650 | Medium | N-H bend of the primary amine |

| 1450-1600 | Medium | C=C stretches of the aromatic ring |

| 1000-1200 | Strong | C-O stretch of the carboxylic acid |

| 700-800 | Strong | C-Cl stretch |

Experimental Protocols

While specific synthesis and analysis protocols for this compound are not published, the following sections detail generalized methods for the synthesis and characterization of similar substituted benzoic acids.

Proposed Synthesis Route

A plausible synthetic route for this compound could start from 4-amino-3-methylbenzoic acid, a commercially available precursor. The chlorination of the aromatic ring can be achieved using various chlorinating agents.

General Protocol for Chlorination:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 2-amino-3-methylbenzoic acid) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

-

Addition of Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise to the solution while stirring.[4][5] The reaction may be performed at room temperature or require heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[4]

Characterization Protocols

NMR spectroscopy is a powerful technique for elucidating the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the acquired data to determine chemical shifts, coupling constants, and integration values to confirm the structure of the synthesized compound. The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[6][7][8]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (broad O-H and strong C=O stretches), amino (N-H stretch and bend), and other functional groups to confirm the product's identity.[9]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).[10] Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound.[11] Analyze the fragmentation pattern to further support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel substituted benzoic acid like this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on data for structurally similar compounds like other chloro- and amino-substituted benzoic acids, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its molecular structure, predicted properties, and generalized experimental protocols for its synthesis and characterization. While experimental data for this specific molecule is scarce, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable starting point for researchers. Further experimental validation of the predicted data is essential for any practical application of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uab.edu [uab.edu]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for derivatives of 4-Amino-3-chloro-5-methylbenzoic acid. This class of compounds holds significant promise in the field of drug discovery, particularly as potential kinase inhibitors for cancer therapy. The information presented is curated for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry, known for their diverse biological activities. The specific substitution pattern of a 4-amino group, a 3-chloro atom, and a 5-methyl group on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. While direct literature on the biological activity of this compound derivatives is limited, extensive research on the closely related 4-amino-3-chlorobenzoic acid derivatives provides a strong rationale for their investigation as potential therapeutic agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]

Proposed Synthesis of the Core Scaffold: this compound

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Protocols:

Step 1: Synthesis of 3-Methyl-4-nitrobenzoic acid (Nitration)

This protocol is adapted from standard nitration procedures of substituted benzoic acids.

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Slowly add 3-methylbenzoic acid to the cooled nitrating mixture with constant stirring, maintaining a low temperature (0-10 °C).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.